
4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group attached to a trimethylcyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one with ethylene glycol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit diverse biological activities.
2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxyethoxy group and is used as a photoinitiator.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biomolecules make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
510726-02-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-6-11(3,14-5-4-12)7-9(2)10(8)13/h6-7,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
OIZIPCMPYJWDGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


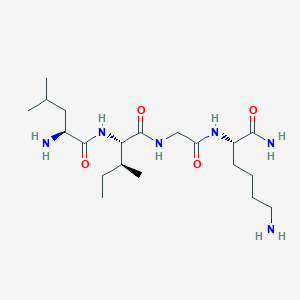
![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
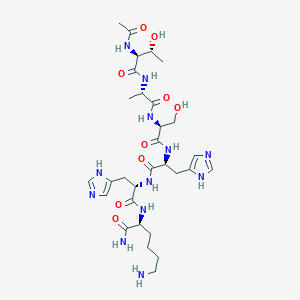


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
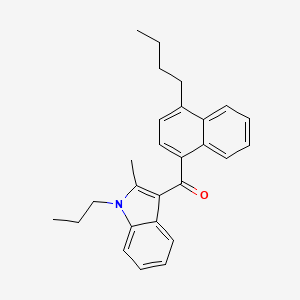


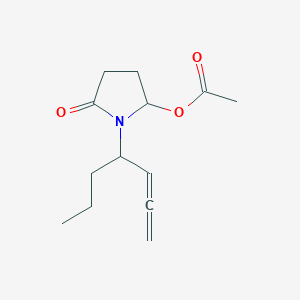
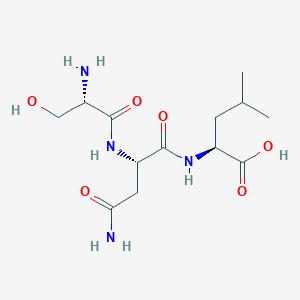

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
